![molecular formula C35H42N2O8S2 B613764 Sulfo-Cy7-acid CAS No. 943298-08-6](/img/structure/B613764.png)
Sulfo-Cy7-acid
Overview
Description
Sulfo-Cy7-acid, also known as sulfo-Cyanine7 carboxylic acid, is a water-soluble near-infrared fluorescent dye. It belongs to the heptamethine cyanine dye family, which is characterized by a polymethine chain connecting two nitrogen atoms. This compound is widely used in biological imaging due to its high molar extinction coefficient, excellent photostability, and low background fluorescence in the near-infrared region .
Mechanism of Action
Target of Action
Sulfo-Cy7-acid, also known as Cy7, is primarily used as a fluorescence labeling agent . Its primary targets are biomolecules such as proteins, antibodies, peptides, and oligonucleotides . These biomolecules play crucial roles in various biological processes, and labeling them with Cy7 allows for their detection and tracking.
Mode of Action
Cy7 interacts with its targets through a process known as fluorescent labeling . This involves the covalent attachment of the Cy7 dye to the biomolecule of interest. The dye can then be excited by specific wavelengths of light, and it emits light at a different wavelength. This emitted light can be detected and used to track the biomolecule .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy7 would largely depend on the properties of the biomolecule it is attached toInstead, it is covalently attached to a biomolecule and then follows the same pharmacokinetic profile as that biomolecule .
Result of Action
The primary result of Cy7’s action is the fluorescent labeling of target biomolecules . This allows for the visualization and tracking of these biomolecules under specific wavelengths of light.
Action Environment
The action, efficacy, and stability of Cy7 can be influenced by various environmental factors. For instance, the fluorescence of Cy7 is dependent on the pH and temperature of the environment . Furthermore, the presence of other molecules can also affect the fluorescence. For example, the presence of certain ions or other fluorescent molecules can cause quenching or enhancement of fluorescence . Therefore, careful control of the experimental conditions is necessary when using Cy7 for fluorescent labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy7-acid is synthesized through a series of chemical reactions involving the formation of a polymethine chain between two nitrogen atoms. The synthesis typically starts with the preparation of intermediate compounds, such as indolenine derivatives, which are then linked together through a polymethine bridge. The final product is obtained by introducing sulfonic acid groups to enhance water solubility .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as column chromatography and recrystallization to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy7-acid undergoes various chemical reactions, including:
Substitution Reactions:
Conjugation Reactions: The dye can be conjugated to biomolecules like proteins, antibodies, and nucleic acids through amide bond formation
Common Reagents and Conditions
Reagents: Common reagents include N-hydroxysuccinimide (NHS), carbodiimides, and azides.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the dye and the biomolecules
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules, which are used for imaging and diagnostic applications .
Scientific Research Applications
Spectral Properties
Sulfo-Cy7-acid exhibits the following spectral characteristics:
- Absorption Maximum: ~750 nm
- Emission Maximum: ~773 nm
- Stokes Shift: ~23 nm
- Quantum Yield: High, providing bright fluorescence
- Solubility: Excellent water solubility due to sulfonate groups
These properties make this compound particularly suitable for deep tissue imaging and other applications where high contrast and minimal background noise are essential .
Scientific Research Applications
- In Vivo Imaging
- Fluorescence Microscopy
- Flow Cytometry
- Bioconjugation
- Molecular Probes
Hybrid Imaging Probes
A study developed hybrid imaging agents using this compound conjugated with targeting vectors. These agents demonstrated high radiolabeling yields and stability, showing specific receptor targeting properties in vivo. The results indicated effective tumor visualization with minimal background signal interference .
Targeted Therapy
Research has shown that this compound can be utilized in targeted therapy approaches by attaching it to therapeutic agents. This method allows for real-time monitoring of drug delivery and efficacy in tumor models, enhancing the understanding of treatment dynamics .
Enzymatic Activity Studies
This compound has also been explored as a substrate for enzymes like horseradish peroxidase (HRP). In these studies, the dye's fluorescence decreases upon enzymatic oxidation, providing insights into enzyme activity and kinetics .
Summary Table of Applications
Application | Description | Key Findings |
---|---|---|
In Vivo Imaging | Deep tissue visualization with minimal background noise | Effective for real-time biological process tracking |
Fluorescence Microscopy | High-resolution imaging of cellular structures | Enables detailed cellular dynamics studies |
Flow Cytometry | Precise cell sorting using distinct fluorescent signals | Valuable for immunological research |
Bioconjugation | Efficient labeling of proteins/antibodies for tracking | Enhances molecular interaction studies |
Molecular Probes | Used in assays to study molecular interactions | Provides insights into biological processes |
Hybrid Imaging Probes | Conjugated with targeting vectors for specific receptor targeting | High stability and effective tumor visualization |
Enzymatic Activity Studies | Fluorescence changes indicate enzymatic activity | Insights into enzyme kinetics |
Comparison with Similar Compounds
Similar Compounds
Cy3: A cyanine dye with shorter wavelength absorption and emission peaks, used for labeling nucleic acids and proteins.
Cy5: Another cyanine dye with properties similar to Cy3 but with longer wavelength absorption and emission peaks.
Cy5.5: A derivative of Cy5 with slightly longer wavelength properties.
Uniqueness
Sulfo-Cy7-acid is unique due to its near-infrared fluorescence, which allows for deeper tissue imaging and lower background fluorescence compared to other cyanine dyes. Its high water solubility and photostability make it particularly suitable for in vivo imaging applications .
Biological Activity
Sulfo-Cy7-acid, a member of the sulfo-cyanine dye family, is a water-soluble near-infrared (NIR) fluorescent compound widely utilized in biological and biomedical research. Its unique properties make it suitable for various applications, including in vivo imaging, fluorescence microscopy, and bioconjugation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
This compound has the following chemical characteristics:
- Chemical Formula : C37H43N2NaO8S2
- Molecular Weight : 730.47 g/mol
- Solubility : Highly soluble in water and polar solvents, low solubility in non-polar organic solvents.
- Spectral Properties :
This compound exhibits significant biological activity primarily through its ability to serve as a fluorescent marker. This property allows researchers to visualize cellular processes and molecular interactions in real-time. The dye's NIR fluorescence minimizes background noise during imaging, making it ideal for deep tissue imaging applications .
Case Studies
-
In Vivo Imaging Studies :
A study investigated the biodistribution of radiolabeled conjugates containing this compound in xenografted mouse models. The results demonstrated that Sulfo-Cy7-FSC-MG exhibited specific receptor-mediated internalization in target tissues, with internalized activity reaching up to 8.75% of total activity after 2 hours of incubation . The compound showed high accumulation in kidneys (71.1% ID/g), indicating its potential for renal imaging applications. -
Fluorescence Microscopy :
In a fluorescence microscopy application, this compound was used to visualize cellular uptake and localization in various cell lines. The fluorescence intensity was significantly higher in receptor-positive cells compared to receptor-negative cells, confirming the specificity of the dye for targeted imaging . -
Bioconjugation Applications :
This compound has been successfully conjugated to antibodies and proteins for targeted delivery systems. A study reported that these conjugates retained their biological activity while providing enhanced imaging capabilities due to the dye's strong fluorescence properties .
Table: Summary of Biological Activity Findings
Applications
This compound's versatility allows it to be employed across various research fields:
- In Vivo Imaging : Ideal for tracking biological processes within living organisms.
- Fluorescence Microscopy : Facilitates high-resolution imaging of cellular structures.
- Flow Cytometry : Enables precise sorting and analysis of cell populations.
- Bioconjugation : Efficiently labels proteins and antibodies for targeted delivery systems.
Properties
IUPAC Name |
2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUESRDTYLNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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